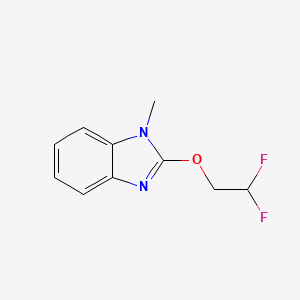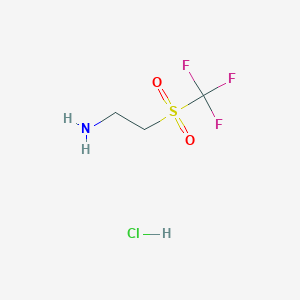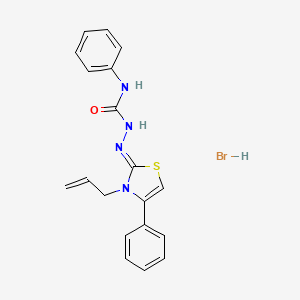![molecular formula C17H19NO3 B2824354 2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione CAS No. 302553-84-0](/img/structure/B2824354.png)
2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclohexane ring substituted with a dimethyl group and a methylene bridge linked to a 4-acetylphenylamino group. Its distinct chemical structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 5,5-dimethyl-1,3-cyclohexanedione and 4-acetylaniline.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction is typically carried out in an organic solvent like ethanol or methanol.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(4-Methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
- 2-{[(4-Chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
- 2-{[(4-Nitrophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Comparison
Compared to these similar compounds, 2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. The acetyl group may enhance the compound’s ability to interact with specific molecular targets, potentially leading to distinct pharmacological properties.
Propiedades
IUPAC Name |
2-[(4-acetylphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11(19)12-4-6-13(7-5-12)18-10-14-15(20)8-17(2,3)9-16(14)21/h4-7,10,20H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKNIWSYMZGAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide](/img/structure/B2824271.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2824273.png)
![(E)-N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2824274.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2824279.png)
![4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2824281.png)
![3-fluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide](/img/structure/B2824282.png)



![2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2824290.png)

![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2824292.png)
